molecular formula C14H24Cl2N2O B4173835 N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4173835
M. Wt: 307.3 g/mol
InChI Key: MDISWPUQWLUPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MBME, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenethylamine and has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors. This means that it has a similar effect to these neurotransmitters but does not fully activate the receptors.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been found to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. It has also been found to have analgesic properties, meaning it can reduce pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its ability to selectively target specific receptors in the brain, making it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that its effects can vary depending on the dose and route of administration, making it important to carefully control these variables in experiments.

Future Directions

There are several potential future directions for research on N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, including studying its effects on specific brain regions and circuits, exploring its potential therapeutic applications in disorders such as depression and anxiety, and developing new derivatives with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride and its potential interactions with other neurotransmitter systems in the brain.

Scientific Research Applications

N-(2-methylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and drug development. It has been found to have an affinity for various receptors in the brain, including the serotonin and dopamine receptors, which are important in regulating mood and behavior.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-13-4-2-3-5-14(13)12-15-6-7-16-8-10-17-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISWPUQWLUPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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